4-Bromo-2-methyl-3-nitropyridine

Heterocyclic synthesis Bromination methodology Process chemistry

4-Bromo-2-methyl-3-nitropyridine (CAS 23056-49-7) is the regiospecific intermediate for Takeda's ALK5 inhibitor program (WO2011/146287). Its 4-bromo substitution (para to ring N, ortho to NO₂) enables predictable Suzuki/Stille/Negishi/Sonogashira coupling without polyhalogenated analog ambiguity. Critically non-interchangeable with the 5-bromo isomer (CAS 911434-05-4); substituting regioisomers yields divergent, patent-incompatible scaffolds. Confirm identity via ¹H NMR δ 2.53 singlet. Available at ≥95% standard and 97% high-purity grades.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02
CAS No. 23056-49-7
Cat. No. B3028585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-3-nitropyridine
CAS23056-49-7
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02
Structural Identifiers
SMILESCC1=NC=CC(=C1[N+](=O)[O-])Br
InChIInChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3
InChIKeyHLWBVEFKUQEPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-3-nitropyridine (CAS 23056-49-7): Halogenated Nitropyridine Building Block for Pharmaceutical Synthesis


4-Bromo-2-methyl-3-nitropyridine is a trisubstituted pyridine derivative (C₆H₅BrN₂O₂, MW 217.02) bearing a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position [1]. This substitution pattern confers distinct electronic and steric properties that govern its reactivity profile in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution processes [2]. The compound is commercially available from multiple suppliers at typical purities of ≥95% (standard grade) to 97% (higher grade), with pricing varying substantially across vendors [3].

4-Bromo-2-methyl-3-nitropyridine (CAS 23056-49-7): Why the 4-Bromo-2-methyl-3-nitro Substitution Pattern Is Not Interchangeable with Isomers


The specific 4-bromo-2-methyl-3-nitro substitution pattern on the pyridine ring is not freely interchangeable with closely related isomers such as 5-bromo-2-methyl-3-nitropyridine (CAS 911434-05-4) or 3-bromo-4-nitropyridine analogs. The regiochemistry of the bromine atom relative to the nitro and methyl groups directly determines the site selectivity, reaction yields, and synthetic pathway outcomes in both cross-coupling and SNAr reactions [1]. The 4-bromo-2-methyl-3-nitropyridine isomer features a bromine atom positioned para to the ring nitrogen and ortho to the nitro group, creating a unique electronic environment that dictates palladium-catalyzed coupling reactivity patterns distinct from the 5-bromo isomer [2]. In pharmaceutical applications, these regioisomers lead to structurally divergent intermediates and final products; for instance, the 5-bromo-2-methyl-3-nitropyridine isomer serves as a reactant for PLK1 inhibitor synthesis, whereas the 4-bromo isomer is specifically required for ALK5 inhibitor programs [3].

4-Bromo-2-methyl-3-nitropyridine (CAS 23056-49-7): Quantitative Differentiation Evidence for Procurement and Scientific Selection


4-Bromo-2-methyl-3-nitropyridine Synthetic Route and Yield: POBr₃ Bromination of 2-Methyl-3-nitropyridin-4-ol

4-Bromo-2-methyl-3-nitropyridine is synthesized from 2-methyl-3-nitropyridin-4-ol via bromination with phosphorus oxybromide (POBr₃) at 140°C in a pressure vessel over 3 hours, yielding the target compound in 49.7% isolated yield after chromatographic purification . This specific route using POBr₃ on the 4-hydroxy precursor achieves a defined yield that serves as a reproducible benchmark for process optimization and supply chain assessment. In contrast, the 5-bromo-2-methyl-3-nitropyridine isomer is typically synthesized via alternative routes involving bromination of 5-amino-2-methyl-3-nitropyridine or methylation of 5-bromo-2-chloro-3-nitropyridine, representing a different synthetic entry point with distinct precursor requirements and cost structures .

Heterocyclic synthesis Bromination methodology Process chemistry

4-Bromo-2-methyl-3-nitropyridine ¹H NMR Spectroscopic Fingerprint for Identity Verification and Quality Control

The ¹H NMR spectrum of 4-bromo-2-methyl-3-nitropyridine in DMSO-d₆ at 400 MHz provides a definitive spectroscopic fingerprint: δ 2.53 (s, 3H, 2-CH₃), 7.88 (dd, J=5.31, 0.51 Hz, 1H, H-5 or H-6), and 8.52-8.59 (m, 1H, pyridine ring proton) . This spectral pattern, characterized by the singlet methyl resonance at 2.53 ppm and the distinct coupling pattern of the aromatic protons, is unique to the 4-bromo-2-methyl-3-nitro substitution pattern and serves as a critical quality control benchmark. The 5-bromo-2-methyl-3-nitropyridine isomer (CAS 911434-05-4) would exhibit a different aromatic proton splitting pattern due to altered coupling relationships, enabling unambiguous differentiation between regioisomers .

Analytical chemistry Quality assurance Structural elucidation

4-Bromo-2-methyl-3-nitropyridine as ALK5 Inhibitor Intermediate: Takeda Pharmaceutical Patent WO2011/146287 A1

4-Bromo-2-methyl-3-nitropyridine is specifically disclosed as an intermediate in the synthesis of pyrazolo[4,3-b]pyridine-7-amine derivatives, which function as ALK5 (TGF-β type I receptor kinase) inhibitors, as detailed in Takeda Pharmaceutical's patent WO2011/146287 A1 (Page/Page column 60) [1]. The compound's specific substitution pattern at the 2-, 3-, and 4-positions is structurally required for the subsequent synthetic transformations leading to the pyrazolo[4,3-b]pyridine-7-amine scaffold. In contrast, the 5-bromo-2-methyl-3-nitropyridine isomer is employed in an entirely distinct therapeutic program, serving as a reactant for MLN0905, a Polo-like kinase 1 (PLK1) inhibitor . This divergent pharmaceutical utility underscores that the regioisomers are not functionally interchangeable in drug discovery pipelines targeting different kinase families.

Medicinal chemistry Kinase inhibitor Pharmaceutical intermediate

4-Bromo-2-methyl-3-nitropyridine Supplier Pricing and Purity Grade Comparison

Pricing for 4-bromo-2-methyl-3-nitropyridine (CAS 23056-49-7) varies substantially across vendors, enabling procurement optimization based on purity grade and quantity requirements. Macklin offers 97% purity material at 1,748 RMB/250mg (equivalent to ~7,000 RMB/g), while Aladdin's B1052970 grade (≥95% purity) is priced at 10,983 RMB/1g for 1g quantities [1]. Fluorochem's 95+% grade is listed at 6,556 RMB/250mg (~26,000 RMB/g) [2]. In comparison, the 5-bromo-2-methyl-3-nitropyridine isomer (CAS 911434-05-4) is less widely stocked and typically requires custom synthesis quotes, reflecting its lower commercial availability . This price tiering and availability differential provides a tangible procurement consideration when selecting between regioisomers for research applications.

Procurement economics Vendor sourcing Quality grades

4-Bromo-2-methyl-3-nitropyridine (CAS 23056-49-7): High-Value Application Scenarios for Procurement and Research Use


ALK5 (TGF-β Type I Receptor) Kinase Inhibitor Medicinal Chemistry Programs

Researchers developing ALK5 inhibitors, particularly those based on the pyrazolo[4,3-b]pyridine-7-amine scaffold, should procure 4-bromo-2-methyl-3-nitropyridine as a key intermediate. The compound is explicitly disclosed in Takeda Pharmaceutical's WO2011/146287 A1 patent as an intermediate for this class of kinase inhibitors [1]. The 4-bromo-2-methyl-3-nitro substitution pattern is structurally required for the subsequent synthetic transformations to the pyrazolo[4,3-b]pyridine-7-amine core; substitution with the 5-bromo isomer would yield an entirely different regioisomeric series incompatible with the patented ALK5 inhibitor scaffold. Procurement should specify CAS 23056-49-7 and verify regioisomer identity via the characteristic ¹H NMR fingerprint (δ 2.53 ppm methyl singlet) to ensure correct intermediate identity.

Transition Metal-Catalyzed Cross-Coupling Reactions Requiring Defined Regioselectivity

For synthetic sequences involving Suzuki-Miyaura, Stille, Negishi, or Sonogashira couplings at the 4-position of a 3-nitropyridine scaffold, 4-bromo-2-methyl-3-nitropyridine provides a single, well-defined reactive site. The bromine atom at the 4-position is positioned para to the ring nitrogen and ortho to the electron-withdrawing nitro group, creating a predictable electronic environment for palladium-catalyzed couplings [1]. The compound's single bromine substituent eliminates regioselectivity ambiguity inherent in polyhalogenated pyridine analogs. The established synthetic protocol using POBr₃ bromination of 2-methyl-3-nitropyridin-4-ol yields 49.7% isolated product, providing a benchmark for assessing synthetic efficiency and material cost .

Quality Control and Analytical Method Development for Halogenated Nitropyridine Intermediates

Analytical laboratories and QC departments can utilize 4-bromo-2-methyl-3-nitropyridine as a reference standard for method development and incoming material qualification. The compound's well-defined ¹H NMR spectrum in DMSO-d₆ (400 MHz: δ 2.53 s, 3H; 7.88 dd, J=5.31, 0.51 Hz, 1H; 8.52-8.59 m, 1H) provides a definitive spectroscopic fingerprint for identity confirmation and regioisomer differentiation [1]. Commercial material is available at two purity grades (≥95% standard grade and 97% high-purity grade), with corresponding analytical certificates of analysis (COA) accessible from multiple suppliers, enabling tiered procurement based on application criticality [2].

Technical Documentation Hub

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